Lipophilicity Advantage Over Trifluoromethyl Analog (Calculated XlogP vs. Experimental logP)
2-Chloro-5-pentafluoroethyl-pyrazine exhibits a calculated XlogP of 2.3 [1], compared to the experimentally determined logP of 2.15 for its direct trifluoromethyl analog, 2-chloro-5-(trifluoromethyl)pyrazine [2]. This represents a positive logP shift of +0.15 units, which is consistent with the increased hydrophobic surface area contributed by the pentafluoroethyl chain. The elevated lipophilicity is expected to enhance passive membrane diffusion and improve cellular uptake in biological systems, a critical consideration for hit-to-lead optimization programs where balanced lipophilicity is essential for oral bioavailability and target engagement .
| Evidence Dimension | Lipophilicity (logP / XlogP) |
|---|---|
| Target Compound Data | XlogP = 2.3 (calculated) |
| Comparator Or Baseline | 2-Chloro-5-(trifluoromethyl)pyrazine, logP = 2.15 (experimental) |
| Quantified Difference | Δ = +0.15 logP units |
| Conditions | Target: Chem960 computational prediction. Comparator: Molbase experimental database value. |
Why This Matters
Higher logP values directly correlate with improved membrane permeability and potential for enhanced oral absorption in drug discovery programs.
- [1] Chem960. 2-Chloro-5-(pentafluoroethyl)pyrazine (CAS 1206524-17-5) - XlogP 2.3. View Source
- [2] Molbase. 2-Chloro-5-(trifluoromethyl)pyrazine - Physicochemical Properties (LogP 2.1488). View Source
